molecular formula C9H10ClNO3 B14846486 Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate

Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate

Cat. No.: B14846486
M. Wt: 215.63 g/mol
InChI Key: MMMXDWKSMMVRRS-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chloro and hydroxyl group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate typically involves the esterification of 4-chloro-3-hydroxypyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-pyridone-2-yl acetate.

    Reduction: Formation of ethyl (3-hydroxypyridin-2-YL)acetate.

    Substitution: Formation of ethyl (4-amino-3-hydroxypyridin-2-YL)acetate or ethyl (4-thio-3-hydroxypyridin-2-YL)acetate.

Scientific Research Applications

Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups on the pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its biological effects .

Comparison with Similar Compounds

Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific chemical and biological properties, highlighting the unique characteristics of this compound.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-hydroxypyridin-2-yl)acetate

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8(12)5-7-9(13)6(10)3-4-11-7/h3-4,13H,2,5H2,1H3

InChI Key

MMMXDWKSMMVRRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1O)Cl

Origin of Product

United States

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